H-D-Arg(Pbf)-OH H-D-Arg(Pbf)-OH
Brand Name: Vulcanchem
CAS No.: 200116-81-0
VCID: VC21537910
InChI: InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Molecular Formula: C19H30N4O5S
Molecular Weight: 426.5 g/mol

H-D-Arg(Pbf)-OH

CAS No.: 200116-81-0

Cat. No.: VC21537910

Molecular Formula: C19H30N4O5S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

H-D-Arg(Pbf)-OH - 200116-81-0

CAS No. 200116-81-0
Molecular Formula C19H30N4O5S
Molecular Weight 426.5 g/mol
IUPAC Name (2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Standard InChI InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1
Standard InChI Key GVIXTVCDNCXXSH-CQSZACIVSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C
SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Canonical SMILES CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)CC(O2)(C)C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator